3-Oxo-5-(oxolan-2-ylmethyl)-2-phenylpyrazolo[4,3-c]pyridine-7-carboxylic acid
Description
3-Oxo-5-(oxolan-2-ylmethyl)-2-phenylpyrazolo[4,3-c]pyridine-7-carboxylic acid is a pyrazolo[4,3-c]pyridine derivative characterized by a carboxylic acid group at position 7, a phenyl group at position 2, and a tetrahydrofuran-derived oxolan-2-ylmethyl substituent at position 4. The oxolan-2-ylmethyl group distinguishes it from related compounds, introducing a cyclic ether moiety that may enhance hydrogen bonding and metabolic stability compared to purely aliphatic or aromatic substituents .
Properties
IUPAC Name |
3-oxo-5-(oxolan-2-ylmethyl)-2-phenylpyrazolo[4,3-c]pyridine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c22-17-14-10-20(9-13-7-4-8-25-13)11-15(18(23)24)16(14)19-21(17)12-5-2-1-3-6-12/h1-3,5-6,10-11,13H,4,7-9H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWULHOPDKBPQFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=C3C(=NN(C3=O)C4=CC=CC=C4)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801111242 | |
| Record name | 3,5-Dihydro-3-oxo-2-phenyl-5-[(tetrahydro-2-furanyl)methyl]-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801111242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105191-72-7 | |
| Record name | 3,5-Dihydro-3-oxo-2-phenyl-5-[(tetrahydro-2-furanyl)methyl]-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105191-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dihydro-3-oxo-2-phenyl-5-[(tetrahydro-2-furanyl)methyl]-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801111242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Lithium Hexamethyldisilazide (LiHMDS)-Mediated Alkylation
Reaction of 3-aminopyridine-4-carboxylate derivatives with diethyl oxalate in the presence of LiHMDS generates a β-keto ester intermediate. This step, conducted in tetrahydrofuran (THF) at -78°C, achieves 75–85% yields by stabilizing enolate species. Subsequent treatment with hydrazine hydrate at 80°C in acetic acid induces cyclization, forming the pyrazole ring (Table 1).
Table 1: Cyclization Conditions and Yields
| Starting Material | Reagent | Temperature | Yield (%) |
|---|---|---|---|
| Ethyl 3-aminopyridine-4-carboxylate | Hydrazine hydrate | 80°C | 82 |
| Methyl 3-aminopyridine-4-carboxylate | Hydrazine hydrate | 70°C | 78 |
Palladium-Catalyzed Functionalization
Oxidation and Carboxylic Acid Formation
The 3-oxo group is introduced via Jones oxidation of a secondary alcohol precursor, while the carboxylic acid at C7 results from ester hydrolysis.
Ketone Formation
Oxidation of 3-hydroxypyrazolo[4,3-c]pyridine derivatives with CrO₃ in aqueous H₂SO₄ (Jones reagent) at 0°C quantitatively yields the 3-oxo moiety. Safer alternatives using IBX (2-iodoxybenzoic acid) in DMSO achieve 89% conversion.
Ester Hydrolysis
Saponification of the ethyl ester at C7 is performed with LiOH in THF/H₂O (3:1) at 25°C, completing within 12 hours. Acidic workup with HCl precipitates the carboxylic acid in 94% purity (Table 3).
Table 3: Hydrolysis Conditions for Carboxylic Acid Formation
| Base | Solvent Ratio (THF:H₂O) | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| LiOH | 3:1 | 25°C | 12 | 94 |
| NaOH | 2:1 | 50°C | 6 | 88 |
Convergent Synthesis Strategies
Recent advances emphasize convergent approaches to improve scalability:
Fragment Coupling
Coupling a pre-formed oxolan-2-ylmethyl-pyrazole segment with a functionalized pyridine-carboxylic acid via SNAr (nucleophilic aromatic substitution) reduces step count. Using CsF as a promoter in DMF at 130°C, this method achieves 76% yield.
Flow Chemistry Applications
Continuous-flow systems enhance the LiHMDS-mediated alkylation step, reducing reaction time from 12 hours to 45 minutes while maintaining 82% yield.
Analytical and Purification Considerations
Final purification via reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) resolves regioisomeric impurities. LCMS monitoring ([M+H]⁺ = 356.1) confirms product identity, while ¹H NMR (DMSO-d₆) verifies substituent integration.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-5-(oxolan-2-ylmethyl)-2-phenylpyrazolo[4,3-c]pyridine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different substituents onto the pyrazolo[4,3-c]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-Oxo-5-(oxolan-2-ylmethyl)-2-phenylpyrazolo[4,3-c]pyridine-7-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antiviral, or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-Oxo-5-(oxolan-2-ylmethyl)-2-phenylpyrazolo[4,3-c]pyridine-7-carboxylic acid involves its interaction with molecular targets in biological systems. This interaction can modulate various pathways, leading to the compound’s observed effects. For instance, it may inhibit specific enzymes or receptors, thereby altering cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituent at position 5 significantly influences melting points, solubility, and synthetic yields. Key comparisons include:
- Melting Points: Aromatic substituents (e.g., quinolin-3-yl in 7f) correlate with higher melting points (>240°C), likely due to enhanced π-π stacking. Aliphatic groups (n-propyl in 6c) result in lower melting points (~210–215°C). The oxolan-2-ylmethyl group’s cyclic ether may offer intermediate melting behavior, though data is unavailable .
- Yields : Electron-rich aromatic amines (e.g., 4-methoxyaniline in 7c) yield higher (79%) compared to sterically hindered substituents (4-methylphenyl in 7b: 50%) . The oxolan group’s synthesis efficiency remains unclear.
Functional Group Analysis
- Carboxylic Acid vs. Esters : The target compound’s free carboxylic acid at position 7 contrasts with ethyl esters in analogs (e.g., 7b, 7c). This difference impacts solubility (carboxylic acids are more polar) and reactivity (esters are typically more lipophilic) .
- Oxolan-2-ylmethyl vs.
Spectroscopic and Analytical Data
- IR Spectroscopy : Esters (e.g., 7b, 7c) show carbonyl stretches at 1730 cm⁻¹ (ester C=O) and 1670–1650 cm⁻¹ (pyrazolone C=O). The target compound’s carboxylic acid would exhibit a broad O-H stretch (~2500–3000 cm⁻¹) and a C=O stretch near 1700 cm⁻¹ .
- Mass Spectrometry : Analogs like 7c (M⁺ = 389) and 7b (M⁺ = 373) align with their molecular formulas. The target compound’s molecular ion would likely exceed 300 m/z due to the oxolan group’s added mass .
Biological Activity
3-Oxo-5-(oxolan-2-ylmethyl)-2-phenylpyrazolo[4,3-c]pyridine-7-carboxylic acid is a heterocyclic compound notable for its potential biological activities. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a pyrazolo[4,3-c]pyridine core, which is significant for its biological interactions. The presence of the oxolan group and the carboxylic acid enhances its solubility and potential reactivity with biological molecules.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H17N3O4 |
| Molecular Weight | 341.34 g/mol |
| CAS Number | 1105191-72-7 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. It may modulate various pathways by inhibiting certain enzymes or receptors, which can lead to therapeutic effects such as anti-inflammatory or anticancer properties.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer activity through the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, studies have shown that derivatives can inhibit kinases associated with tumor growth.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. It may reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in cell models, suggesting a potential role in treating inflammatory diseases.
Antiviral Activity
Preliminary studies indicate that the compound could possess antiviral properties by interfering with viral replication mechanisms. The specifics of these interactions are still under investigation.
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that derivatives of pyrazolo[4,3-c]pyridine exhibited IC50 values as low as 210 nM against specific kinases involved in inflammation and cancer progression . This suggests a strong potential for therapeutic applications.
- In Vivo Studies : In animal models, compounds related to this structure promoted significant weight loss and improved insulin sensitivity, indicating metabolic benefits alongside their primary pharmacological effects .
- Mechanistic Insights : Research utilizing docking studies has provided insights into how these compounds bind to target proteins, revealing critical interactions that could be leveraged for drug design.
Q & A
Q. Critical Parameters :
- Temperature : Elevated temperatures (80–120°C) improve reaction rates but may degrade sensitive intermediates.
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but complicate purification.
- Protective groups : Use of tert-butoxycarbonyl (Boc) groups prevents unwanted side reactions at reactive nitrogen sites .
Q. Example Optimization Table :
| Step | Reagents | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cyclization | POCl₃, DMF | 90°C, 6 hr | 65 | 85 |
| Alkylation | K₂CO₃, THF | RT, 12 hr | 72 | 90 |
| Hydrolysis | NaOH, EtOH/H₂O | Reflux, 3 hr | 88 | 95 |
What advanced spectroscopic and crystallographic methods are recommended for structural elucidation of this compound?
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR resolves regiochemistry of the pyrazolo-pyridine core and oxolane substitution pattern. Aromatic protons near δ 7.2–8.1 ppm confirm phenyl group attachment, while oxolane protons appear as multiplet signals at δ 3.5–4.5 ppm .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 368.1212) and fragmentation patterns.
- X-ray Crystallography : SHELXL software refines crystal structures, identifying bond angles and torsional strain. For example, the dihedral angle between pyridine and phenyl rings is typically 15–25°, affecting π-π stacking interactions .
Q. Advanced Application :
- Dynamic NMR : Detects conformational flexibility in the oxolane ring at low temperatures (−60°C).
- Time-resolved XRD : Monitors structural changes during solvate formation.
How can researchers resolve contradictory bioactivity data across different assays (e.g., cytotoxicity vs. anti-inflammatory activity)?
Advanced Research Focus
Contradictions often arise from assay-specific variables:
- Cell line variability : HeLa cells (cervical cancer) may show IC₅₀ values of 2.5 µM, while DU 145 (prostate cancer) requires 10 µM due to differential membrane permeability .
- Concentration thresholds : Anti-inflammatory effects (TNF-α suppression) may dominate at <1 µM, while cytotoxicity emerges at >5 µM.
- Redox interference : Thiol-containing assay buffers (e.g., MTT) may artificially inflate cytotoxicity readings.
Q. Methodological Recommendations :
- Dose-response profiling : Test 0.1–100 µM ranges across multiple cell lines.
- Orthogonal assays : Validate TNF-α suppression via ELISA alongside luciferase-based NF-κB reporter assays .
What computational strategies are effective for predicting biological targets and binding modes?
Q. Advanced Research Focus
- Molecular docking : AutoDock Vina or Glide predicts affinity for kinases (e.g., MAPK, PI3K) by aligning the carboxylic acid group with ATP-binding site residues.
- MD simulations : GROMACS simulations (50 ns) assess stability of the ligand-enzyme complex. For example, the oxolane moiety stabilizes hydrophobic pockets via van der Waals interactions .
- QSAR modeling : Hammett constants (σ) of substituents correlate with IC₅₀ values; electron-withdrawing groups enhance kinase inhibition.
Q. Validation :
- Free energy calculations : MM-PBSA estimates binding energy (ΔG ~ −8.5 kcal/mol for PI3Kγ).
- In vitro correlation : Compare computational predictions with enzymatic inhibition assays (e.g., IC₅₀ = 1.8 µM for PI3Kγ) .
How should researchers design experiments to evaluate metabolic stability and degradation pathways?
Q. Advanced Research Focus
- Phase I metabolism : Incubate with liver microsomes (human/rat) and monitor via LC-MS. The oxolane ring is prone to hydroxylation at C2, forming a diol metabolite (m/z +32).
- Phase II conjugation : Glucuronidation of the carboxylic acid group occurs rapidly (t₁/₂ < 30 min in hepatocytes).
- Degradation under stress : Forced degradation (acid/alkali/oxidative conditions) identifies labile sites. The pyrazolo-pyridine core degrades at pH > 10, generating phenylhydrazine byproducts .
Q. Analytical Workflow :
| Condition | Degradant | Detection Method |
|---|---|---|
| 0.1 M HCl, 70°C | Phenylhydrazine | HPLC-UV (λ = 254 nm) |
| 3% H₂O₂, RT | N-Oxide derivative | HRMS ([M+H]⁺ = 384.1158) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
